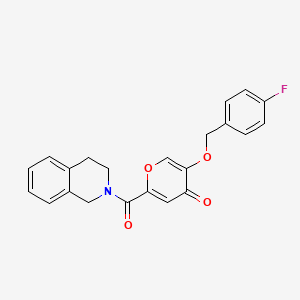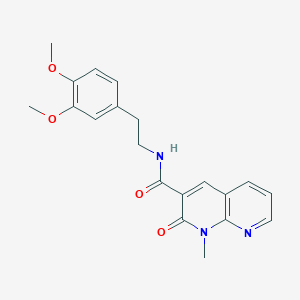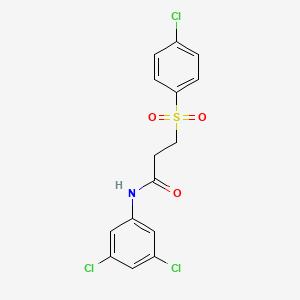![molecular formula C6H11Cl2N3O B2780476 {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride CAS No. 2173999-48-7](/img/structure/B2780476.png)
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI code for the compound is1S/C6H9N3O.2ClH/c10-3-6-4-1-8-9-5 (4)2-7-6;;/h1,6-7,10H,2-3H2, (H,8,9);2*1H . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 212.08 . It is a powder that is stored at room temperature .作用机制
The mechanism of action of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride is not well understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways in cells. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One advantage of using {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride in lab experiments is its versatility as a building block for the synthesis of various bioactive molecules. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research on {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride. One direction is the synthesis of novel bioactive molecules using this compound as a building block. Another direction is the elucidation of the mechanism of action of this compound and its derivatives. Additionally, the development of more efficient synthetic methods for this compound and its derivatives could lead to the discovery of new bioactive molecules. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives could lead to the development of new therapeutic agents.
合成方法
The synthesis of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride can be achieved through a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-aminothiophenol with ethyl acetoacetate to produce 2-ethylthio-1,3-thiazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the cyclization of the hydrazide using phosphorous oxychloride to form this compound.
科学研究应用
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride has been extensively studied for its potential applications in various scientific fields. It is a versatile building block for the synthesis of various bioactive molecules, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. This compound has also been used as a ligand in coordination chemistry and as a starting material for the synthesis of fluorescent probes.
安全和危害
The compound “{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-ylmethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c10-3-6-4-1-8-9-5(4)2-7-6;;/h1,6-7,10H,2-3H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCRXBBCMFNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN2)C(N1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)




![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)
![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)
![[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2780411.png)

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)